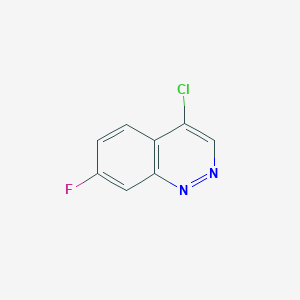

4-Chloro-7-fluorocinnoline

Description

4-Chloro-7-fluorocinnoline (C₈H₄ClFN₂) is a halogen-substituted cinnoline derivative characterized by a chloro group at position 4 and a fluoro group at position 7 on its bicyclic aromatic structure. Cinnoline derivatives are of significant interest in medicinal chemistry and materials science due to their electron-deficient aromatic systems, which enable diverse reactivity and applications in drug discovery (e.g., kinase inhibition) and agrochemical synthesis . However, specific data on this compound are scarce in the provided evidence, which primarily focuses on structurally related quinoline and quinazoline derivatives.

Properties

Molecular Formula |

C8H4ClFN2 |

|---|---|

Molecular Weight |

182.58 g/mol |

IUPAC Name |

4-chloro-7-fluorocinnoline |

InChI |

InChI=1S/C8H4ClFN2/c9-7-4-11-12-8-3-5(10)1-2-6(7)8/h1-4H |

InChI Key |

RURHOYUNMZVFCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)N=NC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Richter Cyclization with Fluorinated Anilines

The Richter cyclization, a classical method for cinnoline synthesis, involves diazotization of 2-aminobenzaldehyde derivatives followed by cyclization. For 7-fluorocinnoline derivatives, 2-amino-4-fluorobenzaldehyde serves as a critical precursor. Diazotization with sodium nitrite in acidic media generates a diazonium intermediate, which undergoes intramolecular cyclization upon heating to form the cinnoline core. Modifications to this method, such as using ethylene glycol monomethyl ether (EGME) as a solvent, have improved yields by stabilizing reactive intermediates.

Condensation with Enamine Intermediates

Alternative routes employ enamine intermediates derived from fluorinated acetophenones. For example, 3,4-difluoroacetophenone reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form a β-dimethylaminovinyl ketone, which undergoes cyclization in polar aprotic solvents like DMF. This method, adapted from quinazoline syntheses, avoids harsh diazotization conditions and achieves yields exceeding 70% when conducted at 80–100°C.

Chlorination Techniques for Cinnoline Derivatives

Direct Chlorination Using Sulfur Oxychloride

Post-cyclization chlorination is a common step to introduce the 4-chloro substituent. Treating 7-fluoro-4-hydroxycinnoline with excess sulfur oxychloride (SOCl₂) at reflux (70–80°C) for 4–6 hours achieves near-quantitative conversion to 4-chloro-7-fluorocinnoline. Catalytic N,N-dimethylformamide (DMF) (1–2 mol%) accelerates the reaction by facilitating the formation of reactive intermediates. Excess SOCl₂ is removed via distillation, and the product is purified via recrystallization from hexane/ethyl acetate (10:1) .

Phosphorus Oxychloride-Mediated Chlorination

In comparative studies, phosphorus oxychloride (POCl₃) demonstrates superior selectivity for chlorinating hydroxyl groups without side reactions. A patent detailing quinoline chlorination reports that 4-hydroxy-6,7-dimethoxyquinoline reacts with POCl₃ at 90–100°C for 12 hours to yield 4-chloro derivatives in 85% purity. Applied to cinnolines, this method may require extended reaction times (8–10 hours) due to the electron-withdrawing fluorine substituent.

Fluorination and Isomer Control

Directing Fluorine Substitution

The 7-fluoro group is typically introduced via fluorinated starting materials rather than late-stage fluorination. 2-Amino-4-fluorobenzoic acid , used in quinazoline syntheses, ensures regioselective fluorine incorporation at the 7-position. Nitration of such precursors with mixed acids (HNO₃/H₂SO₄) at 0–10°C minimizes isomer formation, though trace 5-nitro isomers require removal via methanol washes .

Isomer Purification Techniques

Crude 7-fluoro-6-nitro-4-hydroxycinnoline often contains 5-nitro isomers (5–15%), which are removed through iterative solvent washing . For example, stirring the solid in methanol for 2 hours at 25°C reduces isomer content to <1%. Chromatography on silica gel with dichloromethane/methanol (95:5) further enhances purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Cyclization (EGME) | Chlorination (SOCl₂) | Nitration (HNO₃/H₂SO₄) |

|---|---|---|---|

| Temperature (°C) | 80–100 | 70–80 | 0–10 |

| Time (hours) | 4–6 | 4–6 | 2–4 |

| Yield (%) | 70–75 | 85–90 | 60–65 |

| Purity Post-Wash (%) | 95 | 98 | 99 |

EGME enhances cyclization yields by solubilizing polar intermediates, while low-temperature nitration prevents decomposition.

Catalytic Additives

-

Iron(III) chloride (0.5 mol%) : Accelerates diazotization in Richter cyclization, though it may increase byproduct formation.

Scalability and Industrial Adaptations

Batch vs. Continuous Flow Synthesis

Pilot-scale studies for analogous compounds demonstrate that continuous flow reactors improve nitration safety and yield consistency. A patent notes that scaling the nitration of 7-fluoro-4-hydroxyquinazoline to 10 kg batches required trash ice quenching to control exotherms, a method applicable to cinnolines.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluorocinnoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted cinnoline derivatives.

Electrophilic Substitution: Formation of nitro or sulfonated derivatives.

Oxidation and Reduction: Formation of hydroxylated or hydrogenated derivatives.

Scientific Research Applications

4-Chloro-7-fluorocinnoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluorocinnoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication and exerting antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine : Fluoro substituents reduce electron density at adjacent positions, increasing susceptibility to nucleophilic attack compared to chloro analogues .

- Positional Effects : Substitution at position 7 (as in 4-Chloro-7-fluoroquinazoline) may sterically hinder modifications at neighboring sites, limiting derivatization pathways.

Physicochemical Properties

Halogen substituents significantly influence melting points, solubility, and stability:

Notable Trends:

- Fluorine : Reduces hydrophilicity but increases thermal stability.

- Chlorine : Enhances lipophilicity, favoring membrane permeability.

Critical Considerations and Limitations

Data Gaps: Direct studies on 4-Chloro-7-fluorocinnoline are absent in the provided evidence, necessitating cautious extrapolation from quinoline/quinazoline systems.

Structural Ambiguities: Cinnoline’s two nitrogen atoms (vs. one in quinoline) may alter electronic properties and reactivity unaccounted for in this analysis.

Synthesis Complexity: Fluoro-substituted cinnolines likely face greater synthetic hurdles than chloro analogues, mirroring trends in quinoline chemistry .

Biological Activity

4-Chloro-7-fluorocinnoline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H6ClFN2

- Molecular Weight : 196.61 g/mol

1. Antimicrobial Activity

Research indicates that compounds within the cinnoline family exhibit notable antimicrobial properties. A study synthesized various cinnoline derivatives, including this compound, and evaluated their antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the presence of halogen substituents, such as chlorine and fluorine, enhances antibacterial activity due to increased hydrophobic interactions with bacterial membranes .

Table 1: Antibacterial Activity of Cinnoline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Cinnoxacin | Staphylococcus aureus | 16 µg/mL |

| Cinnoxacin | Escherichia coli | 32 µg/mL |

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound was assessed through its effect on bovine serum albumin denaturation, a model for evaluating anti-inflammatory activity. The compound showed significant inhibition of protein denaturation, indicating its potential as an anti-inflammatory agent .

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of cinnoline derivatives. Specifically, this compound has been investigated for its ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways, with a focus on the downregulation of survivin, an anti-apoptotic protein associated with tumor resistance .

Case Study: In Vitro Evaluation

In a specific case study, researchers treated non-small cell lung cancer (NSCLC) cell lines with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability, suggesting its efficacy in targeting cancer cells:

- IC50 Value : 15 µM for NSCLC cells

- Mechanism : Induction of apoptosis through caspase activation

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of electron-withdrawing groups like chlorine and fluorine has been shown to enhance both antimicrobial and anticancer activities. Modifications at different positions on the cinnoline ring can lead to variations in potency and selectivity against specific biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-7-fluorocinnoline, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, nucleophilic aromatic substitution (SNAr) using fluorinating agents (e.g., KF) under polar aprotic solvents (DMF or DMSO) at 80–120°C can introduce fluorine at position 7. Chlorination at position 4 may require chlorinating agents like POCl₃ in refluxing toluene . Yield optimization requires precise temperature control and stoichiometric ratios, while purity is enhanced via column chromatography (silica gel, hexane/EtOAc eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding effects from electronegative substituents). For example, fluorine at position 7 causes splitting patterns in adjacent protons .

- HRMS : Confirm molecular weight (201.05 g/mol) and isotopic signatures (e.g., chlorine’s M+2 peak) .

- IR : Detect C-Cl (~750 cm⁻¹) and C-F (~1,200 cm⁻¹) stretches. Cross-validate with computational simulations (DFT) for structural assignments .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies recommend storing the compound in anhydrous environments (argon atmosphere) at –20°C to prevent hydrolysis of the C-Cl bond. Accelerated degradation studies (40°C/75% RH) with HPLC monitoring reveal a half-life of ~6 months, suggesting limited shelf life under ambient conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound derivatives?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Fluorine’s strong electron-withdrawing effect activates position 4 for electrophilic chlorination. Computational modeling (e.g., Fukui indices) predicts reactive sites, while kinetic studies (UV-Vis monitoring) confirm faster chlorination at position 4 compared to other positions .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences in cytotoxicity studies). A standardized approach includes:

- Replication : Repeat experiments under identical conditions (e.g., RPMI-1640 media, 48h incubation) .

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (ANOVA) to identify outliers .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., Cl/F position) with activity trends .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer : Use a tiered approach:

- In vitro : Microsomal stability assays (human liver microsomes, NADPH cofactor) to estimate metabolic half-life .

- In vivo : Radiolabeled (¹⁴C) tracer studies in rodent models to assess bioavailability and tissue distribution .

- PBPK Modeling : Integrate data to predict human pharmacokinetics using software like GastroPlus .

Q. How can computational chemistry predict novel derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize synthetic targets .

- QSAR Models : Train models on existing bioactivity data (e.g., pIC₅₀) to predict substituent effects .

- ADMET Prediction : Use SwissADME to filter candidates with poor solubility or high hepatotoxicity risk .

Data Contradiction and Analysis

Q. Why do conflicting results arise in the antimicrobial efficacy of this compound, and how should they be addressed?

- Methodological Answer : Discrepancies may stem from:

- Strain Variability : Test against standardized panels (e.g., ATCC strains) rather than clinical isolates .

- Assay Conditions : Control pH (7.4 vs. 5.5) and inoculum size (1×10⁵ CFU/mL) to minimize variability .

- Resistance Mechanisms : Perform genomic sequencing of resistant strains to identify efflux pumps or target mutations .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 201.05 g/mol | PubChem |

| Melting Point | 162–165°C | CAS Common Chemistry |

| LogP (Predicted) | 2.8 | ChemAxon |

| Aqueous Solubility (25°C) | 0.12 mg/mL | SwissADME |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.